
Caspase-1 inhibitor tfa salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caspase-1 inhibitor trifluoroacetate salt is a synthetic compound designed to inhibit the activity of caspase-1, a cysteine protease enzyme involved in the inflammatory response and apoptosis. Caspase-1 plays a crucial role in the maturation of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. Dysregulation of caspase-1 activity has been linked to various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caspase-1 inhibitor trifluoroacetate salt typically involves the following steps:
Peptide Synthesis: The core structure of the inhibitor is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling Reactions: The peptide is then coupled with a fluoromethyl ketone (FMK) group, which is essential for its inhibitory activity. This coupling reaction is usually carried out using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Trifluoroacetate Salt Formation: The final step involves the conversion of the peptide-FMK conjugate into its trifluoroacetate salt form.
Industrial Production Methods
Industrial production of caspase-1 inhibitor trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and lyophilization is used to obtain the final product in a stable, solid form .
Chemical Reactions Analysis
Types of Reactions
Caspase-1 inhibitor trifluoroacetate salt primarily undergoes the following types of reactions:
Hydrolysis: The inhibitor can undergo hydrolysis in aqueous environments, leading to the cleavage of the FMK group.
Oxidation: Exposure to oxidative conditions can result in the oxidation of the peptide backbone or side chains.
Substitution: The trifluoroacetate group can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Strong acids or bases for anion exchange reactions.
Major Products Formed
Hydrolysis: Peptide fragments and fluoromethyl ketone derivatives.
Oxidation: Oxidized peptide products.
Substitution: Peptide salts with different anions.
Scientific Research Applications
Caspase-1 inhibitor trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and protein-protein interactions.
Biology: Employed in cell culture experiments to investigate the role of caspase-1 in apoptosis and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with excessive inflammation, such as rheumatoid arthritis and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery
Mechanism of Action
Caspase-1 inhibitor trifluoroacetate salt exerts its effects by binding to the active site of caspase-1. The fluoromethyl ketone group forms a covalent bond with the cysteine residue in the active site, thereby inhibiting the enzyme’s activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, reducing inflammation and apoptosis. The molecular targets include the active site cysteine residue, and the pathways involved are those related to the inflammatory response and programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Caspase-3 Inhibitors: These inhibitors target caspase-3, another cysteine protease involved in apoptosis.
Caspase-8 Inhibitors: These compounds inhibit caspase-8, which plays a role in the extrinsic pathway of apoptosis.
Pan-Caspase Inhibitors: These inhibitors target multiple caspases simultaneously, providing broad-spectrum inhibition
Uniqueness
Caspase-1 inhibitor trifluoroacetate salt is unique in its specificity for caspase-1. Unlike pan-caspase inhibitors, it selectively inhibits caspase-1 without affecting other caspases, reducing the risk of off-target effects. This specificity makes it a valuable tool for studying the role of caspase-1 in various biological processes and diseases .
Properties
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNSSWGRVBWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42FN7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
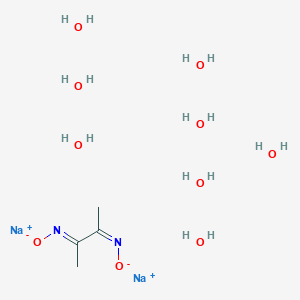
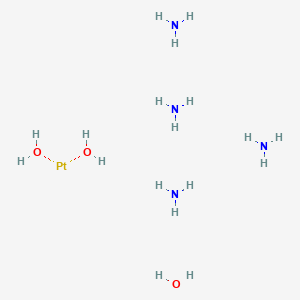
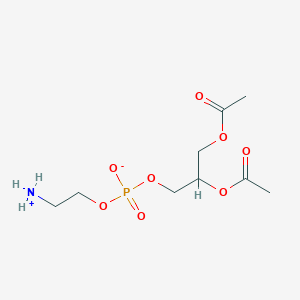
![sodium;(3E)-3-[(Z)-[[2-(2-carboxyphenyl)hydrazinyl]-phenylmethylidene]hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate](/img/structure/B8193036.png)
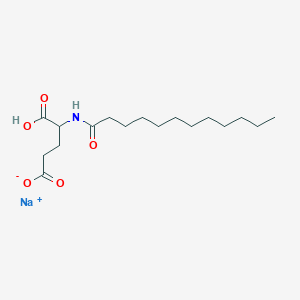
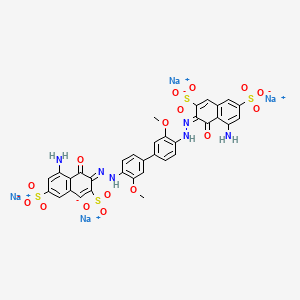
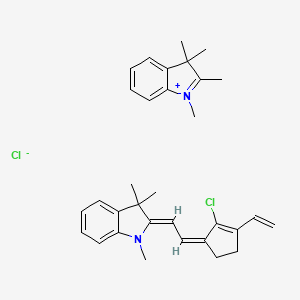
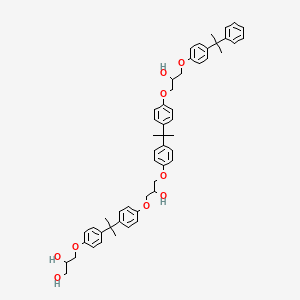

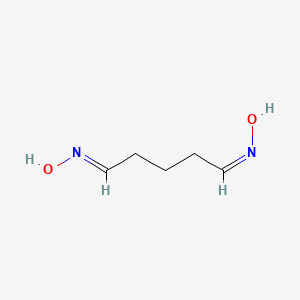
![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride](/img/structure/B8193099.png)

![4-[5-[(E)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B8193124.png)
![[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate](/img/structure/B8193128.png)
